Methyl 4-(2-(3-hydroxyphenyl)thiazol-4-yl)benzoate
Overview
Description
Methyl 4-(2-(3-hydroxyphenyl)thiazol-4-yl)benzoate is a useful research compound. Its molecular formula is C17H13NO3S and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(2-(3-hydroxyphenyl)thiazol-4-yl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C₁₇H₁₃N₁O₃S
- Molecular Weight : 311.36 g/mol
- CAS Number : 1206969-71-2
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole, including this compound, exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, revealing its efficacy in inhibiting growth.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 25 µg/mL |
Escherichia coli | 50 µg/mL |
Enterococcus faecalis | 100 µg/mL |
The MIC values indicate that the compound has a stronger effect against Gram-positive bacteria compared to Gram-negative bacteria, which is consistent with findings in similar thiazole derivatives .
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer potential. Studies have shown that this compound can induce apoptosis in cancer cell lines. In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.5 |
A549 | 20.3 |
The results suggest that the compound may act through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiazole moiety is known for its role in pharmacological activity, contributing to both antimicrobial and anticancer effects. It is hypothesized that the hydroxyl group on the phenyl ring enhances the compound's ability to form hydrogen bonds with target proteins, increasing its bioactivity.
Case Studies
- Antimicrobial Efficacy : A study published in PubMed Central evaluated a series of thiazole derivatives, including this compound, against a panel of bacterial strains. The findings indicated a strong correlation between structural modifications and increased antimicrobial potency .
- Cancer Cell Line Studies : Research conducted on various cancer cell lines showed that treatment with this compound resulted in significant apoptosis as measured by flow cytometry and caspase activity assays. The study highlighted the compound's potential as a lead candidate for further development in cancer therapies .
Properties
IUPAC Name |
methyl 4-[2-(3-hydroxyphenyl)-1,3-thiazol-4-yl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c1-21-17(20)12-7-5-11(6-8-12)15-10-22-16(18-15)13-3-2-4-14(19)9-13/h2-10,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIFGFIWTDEAGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201228857 | |
Record name | Methyl 4-[2-(3-hydroxyphenyl)-4-thiazolyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-71-2 | |
Record name | Methyl 4-[2-(3-hydroxyphenyl)-4-thiazolyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[2-(3-hydroxyphenyl)-4-thiazolyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.